molecular formula C9H9BrN2O2 B8189236 (R)-3-Amino-8-bromo-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one

(R)-3-Amino-8-bromo-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one

Cat. No.: B8189236
M. Wt: 257.08 g/mol
InChI Key: HPPKSKIYPBDTCY-ZCFIWIBFSA-N
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Description

®-3-Amino-8-bromo-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one is a heterocyclic compound that belongs to the class of oxazepines. This compound is characterized by its unique structure, which includes a bromine atom and an amino group attached to a dihydrobenzo oxazepine ring. The presence of these functional groups makes it a valuable compound in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-8-bromo-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of biomass-derived starting materials can make the process more sustainable and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-8-bromo-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxazepinones, reduced oxazepine derivatives, and substituted oxazepines with different functional groups .

Scientific Research Applications

®-3-Amino-8-bromo-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ®-3-Amino-8-bromo-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one involves its interaction with specific molecular targets and pathways. The amino and bromine functional groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-Amino-8-bromo-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one is unique due to the presence of both an amino group and a bromine atom on the oxazepine ring. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(3R)-3-amino-8-bromo-3,5-dihydro-2H-1,5-benzoxazepin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O2/c10-5-1-2-7-8(3-5)14-4-6(11)9(13)12-7/h1-3,6H,4,11H2,(H,12,13)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPPKSKIYPBDTCY-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC2=C(O1)C=C(C=C2)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C(=O)NC2=C(O1)C=C(C=C2)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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